molecular formula C15H14O4 B13809664 4-(Hydroxymethyl)-2,5,9-trimethyl-7H-furo[3,2-G]chromen-7-one

4-(Hydroxymethyl)-2,5,9-trimethyl-7H-furo[3,2-G]chromen-7-one

Cat. No.: B13809664
M. Wt: 258.27 g/mol
InChI Key: IEDNNQSERDOAIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hydroxymethyl)-2,5,9-trimethyl-7H-furo[3,2-G]chromen-7-one is a complex organic compound belonging to the class of oxygen-containing heterocycles. This compound is structurally characterized by a fusion of a furan ring with a chromenone core, which imparts unique chemical and biological properties. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)-2,5,9-trimethyl-7H-furo[3,2-G]chromen-7-one typically involves multi-step organic reactions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst . This method is favored for its efficiency and high yield.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-(Hydroxymethyl)-2,5,9-trimethyl-7H-furo[3,2-G]chromen-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Hydroxymethyl)-2,5,9-trimethyl-7H-furo[3,2-G]chromen-7-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-2,5,9-trimethyl-7H-furo[3,2-G]chromen-7-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: 4-(Hydroxymethyl)-2,5,9-trimethyl-7H-furo[3,2-G]chromen-7-one is unique due to its specific substitution pattern and the presence of both furan and chromenone rings. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

4-(hydroxymethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C15H14O4/c1-7-4-12(17)19-15-9(3)14-10(5-8(2)18-14)11(6-16)13(7)15/h4-5,16H,6H2,1-3H3

InChI Key

IEDNNQSERDOAIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C(=C3C=C(OC3=C2C)C)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.